2-Methyl-6-(trifluoromethyl)-1H-indole

Description

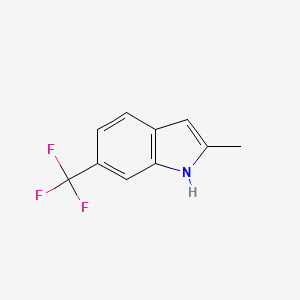

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-6-4-7-2-3-8(10(11,12)13)5-9(7)14-6/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSFEDUZAUSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732003 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-48-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole, a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathways, mechanistic details, and practical experimental protocols. The primary focus is on the robust and widely applicable Fischer indole synthesis, with detailed procedures for both the final cyclization and the preparation of the key intermediate, 4-(trifluoromethyl)phenylhydrazine. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group into the indole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 57330-48-0) is a key building block for the development of novel therapeutics, and a thorough understanding of its synthesis is crucial for its effective utilization in drug discovery programs.[2][3] This guide will primarily focus on the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.[4]

Core Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] For the synthesis of this compound, the key starting materials are 4-(trifluoromethyl)phenylhydrazine and acetone.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[6] The choice of acid catalyst is a critical parameter and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[4]

Reaction Mechanism: A Step-by-Step Analysis

The mechanism of the Fischer indole synthesis is a well-studied and elegant cascade of reactions:

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-(trifluoromethyl)phenylhydrazine with acetone to form the corresponding hydrazone.

-

Tautomerization: The hydrazone then tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a concerted, thermally or acid-catalyzed[5][5]-sigmatropic rearrangement to form a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, and the amino group attacks the imine carbon to form a five-membered ring.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable indole ring.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-6-(trifluoromethyl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predicted values and data from closely related structural analogs to offer a robust resource for researchers.

Introduction: The Significance of Trifluoromethylated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide range of biological activities. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the indole ring system can dramatically alter a molecule's physicochemical and pharmacological properties. The high electronegativity of the fluorine atoms in the -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve cell membrane permeability, and modulate the acidity of the N-H proton, thereby influencing receptor binding affinity. These attributes make trifluoromethylated indoles, such as this compound, highly valuable building blocks in the design of novel therapeutics.

Molecular and Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug development. While experimental data is limited, a combination of information from chemical suppliers and computational predictions provides a working profile of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈F₃N | [1] |

| Molecular Weight | 199.17 g/mol | [1] |

| CAS Number | 57330-48-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available (related compound 6-(Trifluoromethyl)indole: 99-107 °C) | [2] |

| Boiling Point | Data not available | |

| Solubility | Moderate solubility in organic solvents | [3] |

| pKa | Data not available | |

| logP | Data not available (predicted for 6-Fluoro-2-(trifluoromethyl)-1H-indole: 3.3258) | [4] |

Note: Predicted values and data from analogous compounds should be confirmed by experimental methods.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The trifluoromethyl group will influence the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the -CF₃ group will also exhibit splitting.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to:

-

N-H stretch: A sharp peak around 3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions between 1450-1600 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of a methyl group or other characteristic fragments of the indole ring.

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for indole synthesis, with modifications to accommodate the specific substitution pattern.

Synthetic Pathways

Two classical and versatile methods for indole synthesis are the Fischer Indole Synthesis and the Bischler-Möhlau Indole Synthesis.

Caption: Potential synthetic routes to this compound.

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

-

Hydrazone Formation:

-

Dissolve 4-(trifluoromethyl)phenylhydrazine in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of acetone.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the resulting hydrazone by filtration or evaporation of the solvent.

-

-

Cyclization:

-

Suspend the dried hydrazone in a high-boiling point solvent.

-

Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., polyphosphoric acid).[5]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

Reactivity Profile

The reactivity of the indole ring is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The C3 position is expected to be the most nucleophilic and susceptible to electrophilic substitution. The N-H proton is acidic and can be deprotonated with a suitable base to generate the corresponding indolyl anion, which can then be alkylated or acylated.

Applications in Drug Development and Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for the development of novel therapeutic agents.

Caption: Role of this compound in drug development.

The presence of the trifluoromethyl group can lead to improved pharmacokinetic profiles of drug candidates.[6] For instance, increased lipophilicity can enhance oral bioavailability, while improved metabolic stability can lead to a longer half-life in the body. This scaffold has been explored for the development of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases.

Safety and Handling

As no specific safety data sheet is available for this compound, information from the closely related compound 6-(Trifluoromethyl)indole should be considered for handling and safety precautions.

Table 2: Hazard Information for 6-(Trifluoromethyl)indole

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands and any exposed skin thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Use only outdoors or in a well-ventilated area. |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While a complete experimental characterization of its physicochemical properties is not yet publicly available, this guide consolidates the existing knowledge and provides a framework for its synthesis, characterization, and application. Further experimental investigation into the precise physicochemical properties and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Wikipedia. Bischler–Möhlau indole synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

- Google Patents. US20070083053A1 - Process for producing indole compound.

-

Chem-Impex. 6-(Trifluoromethyl)indole. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)-1H-indole

CAS Number: 57330-48-0

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)-1H-indole, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into its synthesis, physicochemical properties, spectroscopic profile, and its strategic importance as a building block for novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a multitude of approved pharmaceutical agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged scaffold, as seen in this compound, imparts unique and highly desirable properties. The -CF3 group is a powerful modulator of a molecule's electronic and physical characteristics; its high electronegativity and lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]

These attributes make trifluoromethylated indoles, such as the title compound, highly sought-after intermediates in the synthesis of complex molecules aimed at a range of therapeutic areas, including but not limited to anti-inflammatory and antiviral applications.[2][3] This guide serves as a technical resource for scientists leveraging the unique properties of this compound in their research and development endeavors.

Synthesis and Mechanistic Insights

The most classical and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis, discovered in 1883.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.[5] For the synthesis of this compound, the logical precursors are (4-(trifluoromethyl)phenyl)hydrazine and acetone.

The reaction proceeds through the formation of the corresponding hydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate. A key[6][6]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate. Subsequent intramolecular cyclization and elimination of an ammonia molecule under acidic catalysis yields the final aromatic indole ring.[5]

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes a plausible and robust method for the laboratory-scale synthesis of this compound.

Materials:

-

(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq)[7][8]

-

Acetone (1.5 eq)

-

Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol

-

Ethanol

-

Sodium bicarbonate (aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

To a round-bottom flask, add (4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) and a suitable solvent such as ethanol.

-

Add a mild base (e.g., sodium acetate) to free the hydrazine if starting from the hydrochloride salt.

-

Add acetone (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Once hydrazone formation is complete, carefully add the acid catalyst. If using polyphosphoric acid, the reaction mixture is typically heated to 80-100 °C. If using a Brønsted acid like H₂SO₄ in ethanol, the mixture can be heated to reflux.[5]

-

Maintain the temperature and stir for 2-4 hours, continuing to monitor the reaction's progress by TLC until the starting hydrazone is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice water to quench the reaction.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its key properties can be compiled from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57330-48-0 | [4][6] |

| Molecular Formula | C₁₀H₈F₃N | [4] |

| Molecular Weight | 199.17 g/mol | [4] |

| Appearance | Solid | [9] |

| Purity | Typically ≥96% | [4][9] |

| Storage Temp. | Room temperature | [6] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-H proton (typically downfield, >8.0 ppm), signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring, and a singlet for the 2-methyl group around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[11]

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3400 cm⁻¹ for the N-H stretch, C-H stretching of the aromatic and methyl groups around 3100-2900 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and strong C-F stretching bands typically found in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 199.

Applications in Drug Discovery and Development

While specific biological targets for this compound are not extensively documented, its structural motif is of high value in medicinal chemistry. Trifluoromethyl-substituted indoles have been investigated for a variety of therapeutic applications.

-

Anti-inflammatory Agents: The related 2,3-diaryl-trifluoromethyl-indoles have been identified as potent and orally active anti-inflammatory agents.[2]

-

Antiviral Activity: A novel series of trifluoromethyl indole derivatives have been designed and evaluated for potent anti-HIV-1 activity, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3]

-

Building Block for Complex Molecules: As a functionalized indole, this compound serves as a critical starting material for the synthesis of more complex molecules, where the methyl and trifluoromethyl groups provide steric and electronic properties that can be fine-tuned for optimal target engagement and pharmacokinetic profiles.[1]

The workflow for utilizing such a building block in a drug discovery program is outlined below.

Safety and Handling

Based on safety data for structurally related trifluoromethyl indoles, this compound should be handled with care in a laboratory setting.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of both a methyl and a trifluoromethyl group on the indole scaffold provides a unique combination of steric and electronic properties that are advantageous for the development of novel compounds with optimized biological activity and pharmacokinetic profiles. While detailed experimental characterization is sparse in public literature, established synthetic routes like the Fischer indole synthesis provide a reliable means for its preparation. This guide serves as a foundational resource for scientists looking to synthesize and utilize this promising compound in their research.

References

- US Patent US20070083053A1, Process for producing indole compound.

-

ChemSynthesis. (2023). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. Retrieved from [Link]

- US Patent US5545644A, Indole derivatives.

- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.

-

PubChem. Compound Summary for CID 10932124, 2-(trifluoromethyl)-1H-indole. Retrieved from [Link]

- J-Stage. (2012). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 37(3), 258-266.

- Organic & Biomolecular Chemistry. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Royal Society of Chemistry.

- PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Journal of Medicinal Chemistry, 57(14), 6083-6100.

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

- Google Patents. EP1829872B1 - Processes for production of indole compounds.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

-

The Good Scents Company. 2-methyl indole. Retrieved from [Link]

-

NIST. 1H-Indole, 2-methyl-. Retrieved from [Link]

-

Justia Patents. Process for the preparation of indoles. Retrieved from [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- PubMed. (1978). Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials. Journal of Pharmaceutical Sciences, 67(6), 860-861.

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. 2-Methyl-6-trifluoroMethyl-1H-indole | 57330-48-0 [chemicalbook.com]

- 7. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-(Trifluoromethyl)phenylhydrazine hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid | C24H16F6N2O4 | CID 87871111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives [jstage.jst.go.jp]

- 11. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)-1H-indole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-Methyl-6-(trifluoromethyl)-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule in public-domain literature, this document leverages established principles of spectroscopic interpretation and comparative data from closely related structural analogs. The guide outlines the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust predictive framework for researchers engaged in the synthesis, identification, and application of this and similar fluorinated indole compounds. Methodologies for data acquisition and interpretation are detailed to ensure scientific rigor and reproducibility.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (-CF₃) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a compound of interest for its potential applications in drug discovery, leveraging the unique electronic properties of the trifluoromethyl substituent. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for assigning spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group. For comparative purposes, the experimental data for the closely related 6-fluoro-2-methyl-1H-indole is presented, which provides a strong basis for our predictions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 6-Fluoro-2-methyl-1H-indole.

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 6-Fluoro-2-methyl-1H-indole | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.1-8.3 | 7.88 | br s | - |

| H-7 | ~7.7-7.9 | 7.04 | d | ~1.5 |

| H-4 | ~7.6-7.8 | 7.49 | d | ~8.5 |

| H-5 | ~7.2-7.4 | 6.91 | dd | ~8.5, 2.0 |

| H-3 | ~6.3-6.5 | 6.96 | s | - |

| C2-CH₃ | ~2.4-2.5 | 2.34 | s | - |

Rationale for Predictions: The powerful electron-withdrawing effect of the -CF₃ group, compared to a fluorine atom, is expected to deshield the protons on the benzene ring, leading to a downfield shift of the H-4, H-5, and H-7 signals. The N-H proton is also expected to be shifted downfield due to the overall electron-deficient nature of the aromatic system. The methyl and H-3 protons are less affected due to their distance from the -CF₃ group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The quartet signal for the -CF₃ carbon and the effect of fluorine coupling will be characteristic features.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~138-140 | s | - |

| C-7a | ~135-137 | s | - |

| C-3a | ~128-130 | s | - |

| C-6 | ~125-127 | q | ~30-35 |

| CF₃ | ~123-125 | q | ~270-275 |

| C-4 | ~120-122 | s | - |

| C-7 | ~112-114 | s | - |

| C-5 | ~110-112 | s | - |

| C-3 | ~100-102 | s | - |

| C2-CH₃ | ~13-15 | s | - |

Rationale for Predictions: The carbon directly attached to the -CF₃ group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. The -CF₃ carbon itself will also be a quartet with a large coupling constant. The other aromatic carbons will show shifts consistent with a substituted indole ring, with the electron-withdrawing -CF₃ group influencing the electron density and thus the chemical shifts.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be used if solubility is an issue and to clearly observe the N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and C-F bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, sharp |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C stretch | 1500 - 1600 | Medium to strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch (CF₃) | 1000 - 1200 | Strong, multiple bands |

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the purified solid compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₈F₃N), the expected mass spectrometric features are as follows:

-

Molecular Ion (M⁺•): The molecular weight is 199.18 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 199.

-

Major Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentations. For this compound, key expected fragmentations include:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z = 198.

-

Loss of a methyl radical: [M-CH₃]⁺ at m/z = 184.

-

Loss of HCN: [M-HCN]⁺ from the pyrrole ring cleavage.

-

Fragmentation of the trifluoromethyl group: Loss of a fluorine atom or CF₂.

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating fragment-rich spectra that are useful for structural elucidation and library matching.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 40-500.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a clear set of expected spectral features. This information will be invaluable for researchers in the synthesis, purification, and characterization of this and related fluorinated indole derivatives, ensuring the integrity and quality of their scientific investigations. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.

References

A comprehensive list of references that can provide further context and foundational knowledge is provided below.

- General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text on the principles of NMR, IR, and MS).

- Supporting Information for publications on the synthesis of fluorinated indoles often contain spectral data. A relevant example can be found in the supporting information for various articles in journals such as The Journal of Organic Chemistry or Organic Letters.

- Mass Spectrometry of Indole Alkaloids: The principles of mass spectrometric fragmentation of heterocyclic compounds are well-documented. Authoritative sources on this topic can be found in specialized mass spectrometry textbooks and review articles.

-

Chemical Supplier Information

Sources

An In-depth Technical Guide to the NMR Spectrum of 2-Methyl-6-(trifluoromethyl)-1H-indole

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-6-(trifluoromethyl)-1H-indole (CAS 57330-48-0).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this fluorinated indole, offering predictive analysis, experimental protocols, and a logical framework for structural elucidation.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) moiety, can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity.[3] this compound is a valuable building block in this domain. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous elucidation of its molecular architecture in solution. This guide explains the causality behind the spectral patterns, grounded in the fundamental electronic effects of the methyl and trifluoromethyl substituents on the indole ring.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the spectral analysis.

Caption: Molecular structure and atom numbering scheme for this compound.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the electronic environment of each proton. The strongly electron-withdrawing trifluoromethyl group at C-6 significantly deshields (shifts downfield) nearby protons, namely H-5 and H-7.[4] In contrast, the methyl group at C-2 is weakly electron-donating.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | > 8.5 | broad singlet (br s) | - | Acidic proton, subject to exchange. Typically very downfield. |

| H-7 | ~7.8 - 8.0 | singlet (s) or narrow doublet (d) | ⁴J(H7-H5) ≈ 0.5-1.0 Hz | Deshielded by the adjacent pyrrole nitrogen and the ortho -CF₃ group. |

| H-4 | ~7.6 - 7.8 | doublet (d) | ³J(H4-H5) ≈ 8.5 Hz | Standard ortho coupling on a benzene ring. |

| H-5 | ~7.3 - 7.5 | doublet of doublets (dd) | ³J(H5-H4) ≈ 8.5 Hz, ⁴J(H5-H7) ≈ 0.5-1.0 Hz | Deshielded by the adjacent -CF₃ group. Shows ortho coupling to H-4 and weak meta coupling to H-7. |

| H-3 | ~6.3 - 6.5 | singlet (s) or narrow quartet (q) | ⁴J(H3-CH₃) < 1.0 Hz | Shielded proton on the electron-rich pyrrole ring. May show very weak coupling to the C-2 methyl group. |

| C2-CH₃ | ~2.4 - 2.5 | singlet (s) | - | Typical chemical shift for a methyl group on an aromatic ring. |

Carbon-¹³ (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides insight into the carbon framework. The most notable feature is the influence of the trifluoromethyl group, which induces significant C-F coupling. The carbon of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the C-6 carbon it is attached to will also be a quartet due to two-bond coupling (²JCF).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Rationale |

| C-2 | ~138 - 140 | singlet | - | Quaternary carbon, deshielded by nitrogen and methyl substitution. |

| C-7a | ~135 - 137 | singlet | - | Quaternary bridgehead carbon adjacent to nitrogen. |

| C-3a | ~129 - 131 | singlet or narrow quartet | ⁴JCF ≈ 1-3 Hz | Quaternary bridgehead carbon. May show weak long-range C-F coupling. |

| C-6 | ~125 - 128 | quartet (q) | ²JCF ≈ 30-35 Hz | Quaternary carbon directly attached to the -CF₃ group.[5] |

| C-9 (-CF₃) | ~124 - 126 | quartet (q) | ¹JCF ≈ 270-275 Hz | Carbon of the trifluoromethyl group with a characteristic large one-bond C-F coupling constant.[5] |

| C-4 | ~122 - 124 | singlet | - | Aromatic CH carbon. |

| C-5 | ~117 - 119 | quartet (q) | ³JCF ≈ 5-6 Hz | Aromatic CH carbon experiencing deshielding and three-bond C-F coupling.[5] |

| C-7 | ~112 - 114 | quartet (q) | ³JCF ≈ 5-6 Hz | Aromatic CH carbon experiencing three-bond C-F coupling. |

| C-3 | ~101 - 103 | singlet | - | Characteristic shielded C-3 of an indole ring. |

| C-8 (-CH₃) | ~13 - 15 | singlet | - | Aliphatic methyl carbon. |

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a standardized and rigorous experimental approach.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) inside a clean vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reliable reference signal.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher spectrometer.[3]

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

2D Experiments (for confirmation):

-

COSY: To establish H-H coupling networks (e.g., H-4 with H-5).

-

HSQC: To correlate protons directly to their attached carbons (e.g., H-3 to C-3).

-

HMBC: To identify long-range (2-3 bond) H-C correlations, crucial for assigning quaternary carbons.

-

Caption: A standardized workflow for NMR sample preparation and data acquisition.

Logical Framework for Spectral Interpretation

The elucidation of the structure from the NMR data is a deductive process. Each piece of information from the spectra serves to confirm or refute a part of the proposed structure, creating a self-validating analytical system.

Caption: Logical workflow for the comprehensive interpretation of NMR data.

This systematic approach, combining predictive knowledge of substituent effects with multi-pulse 1D and 2D NMR experiments, ensures the authoritative and trustworthy characterization of this compound, a critical step in its application for research and drug development.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. ResearchGate. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Indole at BMRB. Biological Magnetic Resonance Bank. [Link]

-

2-(trifluoromethyl)-1H-indole. PubChem. [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

-

2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. ChemSynthesis. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. [Link]

-

1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole. SpectraBase. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) - 2-(1H-indol-3-yl)ethanimine. Nepal Journals Online. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

Sources

Navigating the Solid State: A Technical Guide to the Prospective Crystal Structure of 2-Methyl-6-(trifluoromethyl)-1H-indole

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

While an experimentally determined crystal structure for 2-Methyl-6-(trifluoromethyl)-1H-indole is not currently available in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, crystallization, and structural elucidation. Understanding the solid-state properties of this fluorinated indole is crucial for its application in medicinal chemistry, where the trifluoromethyl group is a key player in modulating pharmacokinetic and pharmacodynamic profiles. This document serves as a roadmap for researchers aiming to unlock the structural secrets of this promising molecule.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design.[1][2][3] The CF3 group can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Specifically, the trifluoromethyl group is known to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the half-life of a drug.[2]

-

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulate Receptor Binding: The electronic and steric properties of the CF3 group can fine-tune interactions with biological targets, leading to more potent and selective drugs.[2]

Therefore, this compound represents a molecule of significant interest for the development of novel therapeutics. Its crystal structure would provide invaluable insights into its intermolecular interactions, which are fundamental to its solubility, dissolution rate, and ultimately, its bioavailability.

Synthesis and Spectroscopic Characterization

The first step towards obtaining a crystal structure is the synthesis and purification of the compound. While a specific, detailed synthesis for this compound is not extensively published, general methods for the synthesis of trifluoromethylated indoles can be adapted. A plausible synthetic approach is the domino trifluoromethylation/cyclization of a corresponding 2-alkynylaniline.[4]

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound before proceeding to crystallization trials.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To identify the proton environment. | Signals corresponding to the indole NH, aromatic protons, and the methyl group. |

| ¹³C NMR | To identify the carbon framework. | Resonances for the indole core, the methyl group, and the trifluoromethyl carbon (as a quartet due to C-F coupling). |

| ¹⁹F NMR | To confirm the presence of the CF₃ group. | A singlet corresponding to the three equivalent fluorine atoms. |

| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₀H₈F₃N. |

| FT-IR | To identify functional groups. | Characteristic absorption bands for N-H stretching, C-H stretching, and C-F stretching. |

While specific data for the target molecule is scarce, data from closely related isomers like 5-fluoro-2-methyl-1H-indole and 6-fluoro-2-methyl-1H-indole can provide a valuable comparative baseline for spectral interpretation.[5]

Crystallization and Structure Determination

Experimental Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of empirical optimization. For indole derivatives, several crystallization techniques can be employed.[6][7]

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.[8]

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to create a near-saturated solution.

-

Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Create a concentrated solution of the compound in a volatile solvent.

-

Place a drop of this solution on a siliconized coverslip.

-

Invert the coverslip over a well containing a less volatile solvent in which the compound is insoluble.

-

The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystal growth.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce crystallization. A mixed solvent system, such as methanol and water, can be effective for indole derivatives.[9][10]

-

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[11][12][13][14] This powerful technique provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[11][15]

SC-XRD Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational methods can be employed to predict the most likely crystal structures.[16][17][18][19][20] Crystal Structure Prediction (CSP) algorithms generate a large number of possible crystal packings and rank them based on their calculated lattice energies.

CSP Methodology:

-

Conformational Analysis: The first step is to determine the low-energy conformations of the isolated molecule.

-

Crystal Packing Generation: A search algorithm is used to generate a multitude of possible crystal packing arrangements within common space groups.

-

Energy Minimization and Ranking: The generated structures are then subjected to energy minimization using force fields or quantum mechanical methods to calculate their relative lattice energies. The structures with the lowest energies are considered the most plausible polymorphs.

Predicted Structural Features and Intermolecular Interactions

Based on the molecular structure of this compound, several key intermolecular interactions are expected to govern its crystal packing:

-

N-H···π Interactions: The indole N-H group is a good hydrogen bond donor and can interact with the electron-rich π system of an adjacent indole ring.[6]

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions.

-

C-H···F Interactions: The trifluoromethyl group, while not a classical hydrogen bond acceptor, can participate in weaker C-H···F hydrogen bonds.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative trifluoromethyl group, which will contribute to the overall packing energy.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The strategic importance of the trifluoromethyl group in drug design underscores the value of understanding the solid-state properties of this compound.[21][22] The methodologies and predictive insights presented herein are intended to empower researchers in their efforts to unlock the full potential of this and other fluorinated indole derivatives in the development of next-generation therapeutics.

References

-

Zhu, Q., & Hattori, S. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. RSC Publishing. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Ding, Y. (n.d.). Computational prediction of organic crystal structures. UCL Discovery. Available at: [Link]

-

Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Available at: [Link]

-

University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available at: [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Day, G. M. (n.d.). Computational prediction of organic crystal structures and polymorphism. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Price, S. L. (2025). Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Available at: [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Crystallization purification of indole. Available at: [Link]

-

ChemSynthesis. (2025). 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol. Available at: [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. Available at: [Link]

-

Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). Available at: [Link]

-

MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. fiveable.me [fiveable.me]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. pulstec.net [pulstec.net]

- 16. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. annualreviews.org [annualreviews.org]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 22. researchgate.net [researchgate.net]

The Strategic Incorporation of the Trifluoromethyl Group into the Privileged Indole Scaffold: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic introduction of a trifluoromethyl (CF3) group into this versatile framework has emerged as a powerful tactic in modern drug design. This technical guide provides an in-depth exploration of the discovery and development of novel trifluoromethyl indole derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind the use of the trifluoromethyl group, detail robust synthetic methodologies, present key structure-activity relationship (SAR) insights, and discuss the evaluation of their pharmacological potential and ADME/Tox profiles. This guide is designed to be a comprehensive resource, blending theoretical principles with practical, field-proven insights to accelerate the discovery of next-generation therapeutics.

The Power of Trifluoromethylation in Drug Design

The trifluoromethyl group is a unique substituent that can dramatically alter the physicochemical and pharmacological properties of a parent molecule.[2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for medicinal chemists.[2]

Key Physicochemical and Pharmacokinetic Effects of the Trifluoromethyl Group:

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the metabolic half-life of a drug, leading to a longer duration of action.[2]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, which can impact a molecule's solubility, binding to target proteins, and pharmacokinetic properties.

-

Improved Target Binding: The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced binding affinity for target proteins through various non-covalent interactions.

Synthetic Strategies for Trifluoromethyl Indole Derivatives

The synthesis of trifluoromethyl indole derivatives can be achieved through various innovative and efficient methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

A highly efficient one-pot method for the synthesis of 2-(trifluoromethyl)indoles involves a domino reaction of readily available 2-alkynylanilines with a fluoroform-derived CuCF3 reagent.[3][4] This strategy ensures precise placement of the CF3 group at the 2-position of the indole ring.[3][4]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles [3][4]

-

Reaction Setup: To a solution of the 2-alkynylaniline (1.0 equiv) in a suitable solvent (e.g., DMF), add the CuCF3 reagent (2.0-3.0 equiv) and an additive such as TMEDA (tetramethylethylenediamine) (2.0-3.0 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

-

Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous NH4Cl), and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

This method can also be adapted to synthesize valuable 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further derivatization.[3][4]

Palladium-Catalyzed C-H Trifluoromethylation

Palladium-catalyzed direct C-H trifluoromethylation has emerged as a powerful tool for the late-stage functionalization of indole scaffolds. This approach allows for the introduction of a trifluoromethyl group at various positions of the indole ring with high regioselectivity.

Experimental Protocol: Palladium-Catalyzed C7-Trifluoromethylation of Indolines [5][6]

-

Reaction Setup: In a reaction vessel, combine the N-protected indoline (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2), a directing group (e.g., pyrimidine), a trifluoromethylating agent (e.g., Umemoto's reagent), and an oxidant (e.g., Cu(OAc)2) in a suitable solvent.

-

Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 100-120 °C) for a designated period.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to yield the C7-trifluoromethylated indoline. Subsequent oxidation can then yield the corresponding indole.

The following diagram illustrates a general workflow for the synthesis and initial evaluation of trifluoromethyl indole derivatives.

Caption: A generalized workflow for the discovery of novel trifluoromethyl indole derivatives.

Pharmacological Applications and Mechanistic Insights

Trifluoromethyl indole derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, infectious diseases, and neurology.

Anticancer Activity

A major focus of research on trifluoromethyl indoles has been in the area of cancer therapy. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9]

Targeting the Bcl-2 Family of Proteins:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[10][11] Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[10] Trifluoromethyl indole derivatives have been designed as potent inhibitors of these anti-apoptotic proteins, thereby promoting cancer cell death.[12]

Caption: Inhibition of the Bcl-2 anti-apoptotic pathway by trifluoromethyl indole derivatives.

Inhibition of EGFR and Src Kinases:

The epidermal growth factor receptor (EGFR) and the non-receptor tyrosine kinase Src are frequently overexpressed and activated in a variety of cancers, playing crucial roles in cell proliferation, survival, and metastasis.[13][14] The signaling pathways mediated by these kinases are complex and interconnected.[1][13][14] Trifluoromethyl indoles have been developed as potent inhibitors of both EGFR and Src, offering a promising strategy for dual-targeted cancer therapy.[14]

Caption: Dual inhibition of EGFR and Src signaling pathways by trifluoromethyl indole derivatives.

Quantitative Biological Data:

The following table summarizes the anticancer activity of selected trifluoromethyl indole derivatives against various cancer cell lines.

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| TFM-Indole-1 | Bcl-2 | MCF-7 (Breast) | 0.5 - 2.0 | [8],[9] |

| TFM-Indole-2 | EGFR/Src | A549 (Lung) | 0.1 - 0.5 | [13],[14] |

| TFM-Indole-3 | Tubulin | HCT-116 (Colon) | 0.05 - 0.2 | [8],[9] |

| TFM-Indole-4 | Topoisomerase | HeLa (Cervical) | 1.0 - 5.0 | [8],[9] |

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of trifluoromethyl indole derivatives. These studies involve the synthesis of a series of analogs with variations in the substitution pattern and the evaluation of their biological activity.

Key SAR Insights:

-

Position of the Trifluoromethyl Group: The position of the CF3 group on the indole ring can have a profound impact on biological activity. For example, in some series of anticancer agents, a 5-CF3 substitution has been shown to be optimal for potency.

-

Substituents on the Indole Nitrogen: The nature of the substituent on the indole nitrogen can influence the compound's lipophilicity, solubility, and interaction with the target protein. Alkyl and aryl groups of varying sizes and electronic properties are often explored.

-

Substituents at Other Positions: The introduction of other functional groups at various positions on the indole ring can be used to fine-tune the compound's properties. For instance, the addition of hydrogen bond donors or acceptors can enhance target binding affinity.

ADME/Tox Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates is essential to minimize late-stage attrition in drug development.

In Vitro ADME Assays

Several in vitro assays are routinely used to evaluate the ADME properties of novel compounds.

Metabolic Stability Assay:

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[2][15][16][17][18] The results are usually expressed as the in vitro half-life (t½) or intrinsic clearance (CLint).[2][18]

Experimental Protocol: Microsomal Metabolic Stability Assay [2][15]

-

Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes and NADPH (a cofactor for CYP450 enzymes) at 37 °C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

-

Data Calculation: Determine the in vitro half-life by plotting the natural logarithm of the percent remaining compound versus time.

Caco-2 Permeability Assay:

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, forms tight junctions and expresses many of the transporters found in the human small intestine.[19][][21][22][23] This assay is widely used to predict the oral absorption of drug candidates.[19][][21][22][23]

Experimental Protocol: Caco-2 Permeability Assay [][21]

-

Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and monolayer formation.

-

Assay: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time. The assay can also be performed in the reverse direction (B to A) to assess active efflux.

-

Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

-

Data Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer.

Quantitative ADME/Tox Data:

The following table provides representative in silico predicted ADME and toxicity data for a generic trifluoromethyl indole derivative.

| Parameter | Predicted Value | Interpretation | Reference |

| LogP | 2.5 - 4.0 | Good lipophilicity for cell permeability | [24] |

| Aqueous Solubility | Moderate to Low | May require formulation strategies | [24] |

| Human Intestinal Absorption | > 80% | Good oral absorption potential | [24] |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions | [24] |

| Hepatotoxicity | Low Probability | Favorable safety profile | [24] |

| Carcinogenicity | Non-carcinogenic | Favorable safety profile | [24] |

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the indole scaffold has proven to be a highly successful strategy in the discovery of novel drug candidates with a wide range of therapeutic applications. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships and ADME/Tox properties of these compounds, will undoubtedly lead to the discovery of new and improved medicines. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the application of advanced computational methods to guide the design of the next generation of trifluoromethyl indole-based drugs.

References

-

DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

Targeting EGFR and Src Pathways in Head and Neck Cancer. PMC - NIH. [Link]

-

Schematic diagram illustrating the relationships between different Bcl-2 family members, the mitochondria, and downstream activators of apoptosis. ResearchGate. [Link]

-

The schema of the BCL-2 family proteins and their regulation by signaling pathways and targeted therapies. ResearchGate. [Link]

-

Metabolic Stability Assay. Creative Biolabs. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC - NIH. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

-

Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

In Vitro Metabolic Stability. Creative Bioarray. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]

-

Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. ResearchGate. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Pd-catalyzed trifluoromethylation of sp 2 -C-H bonds of indoles... ResearchGate. [Link]

-

c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? NIH. [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. PubMed. [Link]

-

The Bcl-2-regulated apoptotic pathway. SciSpace. [Link]

-

Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. ACS Publications. [Link]

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME–QSAR predictions. ResearchGate. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications. [Link]

-

Domino Cyclization/Trifluoromethylation of 2‐Alknylphenols for the Synthesis of 3‐(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. ResearchGate. [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). OUCI. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). ResearchGate. [Link]

-

Trifluoromethyltellurolation of Indole Derivatives with [Me4N][TeCF3] and NIS. ResearchGate. [Link]

-

ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. NIH. [Link]

-

Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. PMC - NIH. [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central. [Link]

Sources